molecular formula C11H18ClNO B3085898 [(2-Methoxyphenyl)methyl](propyl)amine hydrochloride CAS No. 1158367-01-1

[(2-Methoxyphenyl)methyl](propyl)amine hydrochloride

Cat. No.: B3085898
CAS No.: 1158367-01-1
M. Wt: 215.72 g/mol
InChI Key: WIJZONCYFLRKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyphenyl)methylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propylamine chain. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)methylamine hydrochloride typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of 2-methoxybenzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The resulting product undergoes reduction to form the corresponding amine.

    Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (2-Methoxyphenyl)methylamine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(2-Methoxyphenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The methoxy group and the amine functionality play crucial roles in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)methylamine hydrochloride
  • (2-Methoxyphenyl)methylamine hydrochloride
  • (2-Methoxyphenyl)methylamine hydrochloride

Uniqueness

(2-Methoxyphenyl)methylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group and the propylamine chain allows for specific interactions that may not be observed in similar compounds with different alkyl chains.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-3-8-12-9-10-6-4-5-7-11(10)13-2;/h4-7,12H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJZONCYFLRKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Methoxyphenyl)methyl](propyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(2-Methoxyphenyl)methyl](propyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[(2-Methoxyphenyl)methyl](propyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[(2-Methoxyphenyl)methyl](propyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[(2-Methoxyphenyl)methyl](propyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[(2-Methoxyphenyl)methyl](propyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.